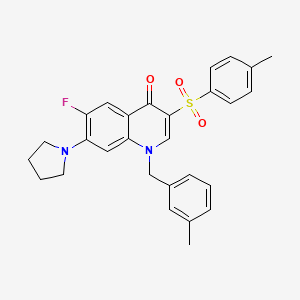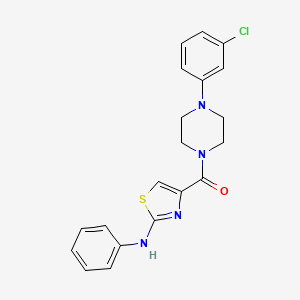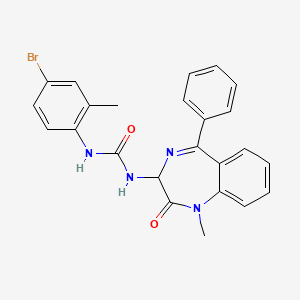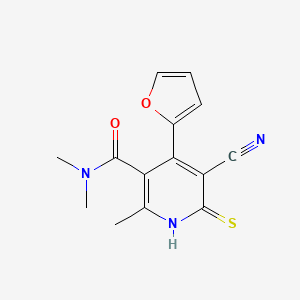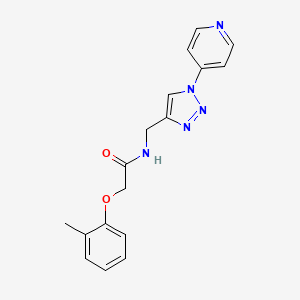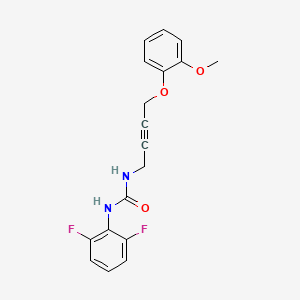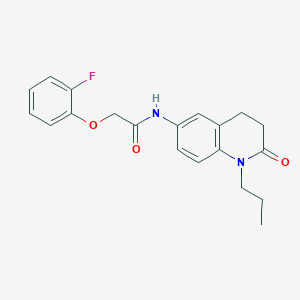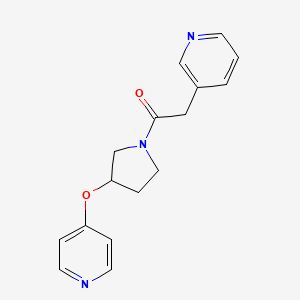![molecular formula C19H16O6 B2610567 {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid CAS No. 384362-18-9](/img/structure/B2610567.png)
{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid” is an organic compound with the molecular formula C19H16O6 . It has an average mass of 340.327 Da and a monoisotopic mass of 340.094696 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chromene ring attached to a methoxyphenyl group and an acetic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 556.4±50.0 °C at 760 mmHg, and a flash point of 202.9±23.6 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The derivative of {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid has been involved in various chemical synthesis and modification processes. Velikorodov et al. (2014) detailed the synthesis of chromene derivatives through condensation processes involving methyl N-(3-hydroxyphenyl)carbamate and other compounds, leading to the formation of esters and derivatives with dihydroquinoxaline fragments. Additionally, Čačić et al. (2009) reported the synthesis of thiazolidin-4-ones based on a related chromene-yl acetic acid, showcasing its role in the formation of Schiff’s bases and acetamides. Lichitsky et al. (2021) described a novel synthesis approach for a related furochromen derivative, highlighting the compound's versatility in multicomponent condensation reactions (Velikorodov et al., 2014; Čačić et al., 2009; Lichitsky et al., 2021).
Antimicrobial Activity
Some derivatives of the compound have been synthesized and assessed for their antimicrobial properties. Čačić et al. (2006) prepared various derivatives of chromen-yl acetic acid hydrazide, which were evaluated for antimicrobial activity. Similarly, Behrami and Dobroshi (2019) synthesized novel organic compounds like 4-hydroxy-chromen-2-one derivatives and tested their antibacterial effects against several bacterial strains, highlighting the potential of these derivatives in antimicrobial applications (Čačić et al., 2006; Behrami & Dobroshi, 2019).
Organic Syntheses and Antioxidant Activity
The compound's derivatives have been involved in organic syntheses, leading to the creation of structures with potential antioxidant activities. Čačić et al. (2010) synthesized Schiff’s bases and thiazolidine-4-ones, which exhibited significant antioxidant activity, comparable to ascorbic acid in some cases. This indicates the potential of these derivatives in antioxidant and possibly other biological activities (Čačić et al., 2010).
Material Science Applications
In material science, derivatives of the compound have been explored for applications in light-emitting devices and smart materials. Pramod et al. (2019) synthesized a biscoumarin derivative and studied its potential in white light emission for various applications, including sensors and display devices. Wondraczek et al. (2008) prepared photoactive dextran derivatives, indicating the potential of these derivatives in forming smart materials responsive to light (Pramod et al., 2019; Wondraczek & Heinze, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11-16(24-10-17(20)21)8-7-14-15(9-18(22)25-19(11)14)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRDDBNOBBLTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B2610485.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2610487.png)

![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone](/img/structure/B2610489.png)

